N,1-dimethyl-1H-indole-2-carboxamide
Overview
Description
N,1-dimethyl-1H-indole-2-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in a variety of natural products and pharmaceuticals. The compound this compound is characterized by a carboxamide group attached to the second position of the indole ring, with methyl groups at the nitrogen and first positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-1H-indole-2-carboxamide typically involves the transformation of indole-2-carboxylic acid to its corresponding amide derivative. One common method involves the use of carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate to convert the carboxylic acid to the amide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-carboxamides with different substituents .
Scientific Research Applications
N,1-dimethyl-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N,1-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamide: Similar structure but lacks the methyl groups at the nitrogen and first positions.
N-methyl-1H-indole-2-carboxamide: Similar but with only one methyl group at the nitrogen position.
Indole-3-carboxamide: The carboxamide group is attached to the third position of the indole ring
Uniqueness
N,1-dimethyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the nitrogen and first positions can enhance its stability and interaction with molecular targets .
Properties
IUPAC Name |
N,1-dimethylindole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-12-11(14)10-7-8-5-3-4-6-9(8)13(10)2/h3-7H,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEPSGVCFRDTDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=CC=CC=C2N1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486653 | |
Record name | N,1-dimethylindole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50486653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61939-18-2 | |
Record name | N,1-dimethylindole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50486653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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